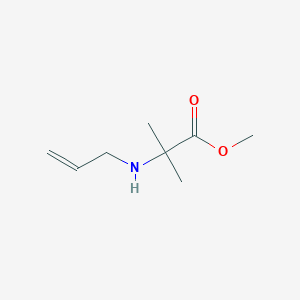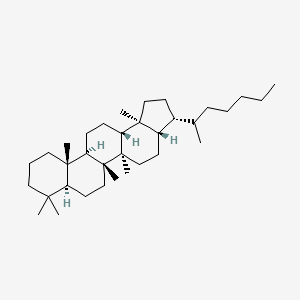
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex structures and are often found in geological samples, such as sedimentary rocks and petroleum. The unique structure of this compound makes it a subject of interest in various scientific fields, including organic chemistry, geology, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene or its derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of sulfuric acid or hydrochloric acid can promote the formation of the hopane skeleton from squalene.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from natural sources such as crude oil or sedimentary rocks through extraction and purification processes. Techniques such as column chromatography and mass spectrometry are often employed to isolate and identify the compound from complex mixtures.
化学反応の分析
Types of Reactions: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of this compound can yield hopanone derivatives, while reduction can produce hopanol derivatives.
科学的研究の応用
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to trace the origin and transformation of organic matter in sedimentary environments.
Biology: The compound’s structure and derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the petroleum industry, it serves as an indicator of the maturity and biodegradation of crude oil.
作用機序
The mechanism of action of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
類似化合物との比較
17beta(H),21beta(H)-bishomohopanol: A similar pentacyclic triterpenoid with a hydroxyl group at the C-29 position.
Hopanoic acid: Another hopane derivative with a carboxylic acid functional group.
Hopane: The parent compound of the hopane family, lacking additional functional groups.
Uniqueness: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness makes it a valuable biomarker in geochemical studies and a potential candidate for various biological and industrial applications.
特性
分子式 |
C34H60 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC名 |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 |
InChIキー |
BFOUVXJORMEENT-LYVNWEOZSA-N |
異性体SMILES |
CCCCCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
正規SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


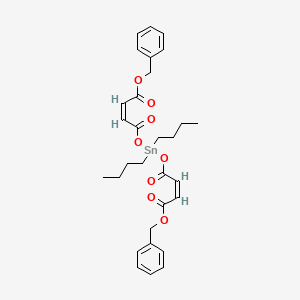


![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
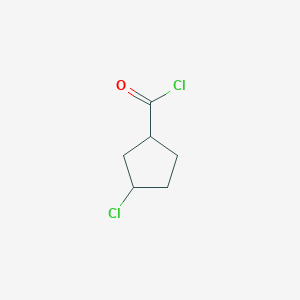
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
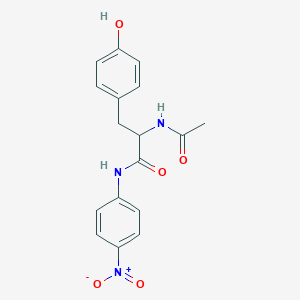
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)



![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
